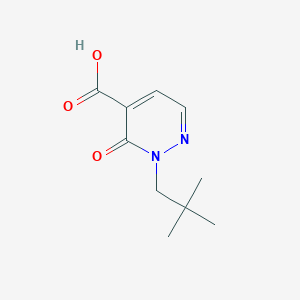

2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Description

2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a pyridazine derivative featuring a neopentyl (2,2-dimethylpropyl) group at the 2-position. The neopentyl substituent introduces significant steric bulk, which may influence solubility, crystallinity, and reactivity compared to smaller alkyl or aromatic substituents. Pyridazine derivatives are widely studied for their applications in medicinal chemistry and materials science due to their heterocyclic core, which offers hydrogen-bonding capabilities and π-π stacking interactions .

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(2,2-dimethylpropyl)-3-oxopyridazine-4-carboxylic acid |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)6-12-8(13)7(9(14)15)4-5-11-12/h4-5H,6H2,1-3H3,(H,14,15) |

InChI Key |

CFGBVBQJWSXREV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CN1C(=O)C(=CC=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a diketone, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Esterification

The carboxylic acid group readily undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility or introducing protective groups in synthetic workflows.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes | References |

|---|---|---|---|---|

| Fischer esterification | Methanol, H₂SO₄, reflux | Methyl 2-neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | ~60–75% (inferred from analogs) |

Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol. The neopentyl group’s steric bulk may slightly reduce reaction rates compared to linear alkyl analogs.

Amide/Hydrazide Formation

The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides, often mediated by coupling agents. This is pivotal in medicinal chemistry for generating bioisosteres or prodrugs.

Key Applications :

-

Hydrazide derivatives (e.g., 3-oxo-6-aryl analogs) demonstrate xanthine oxidase inhibition .

-

Amidation with chiral amines (e.g., trifluoroethylidene derivatives) enhances target specificity in kinase inhibitors .

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂, forming 2-neopentyl-3-oxo-2,3-dihydropyridazine. This reaction is pH- and temperature-dependent.

| Conditions | Product | Notes | References |

|---|---|---|---|

| 150–200°C, neutral | 2-Neopentyl-3-oxo-2,3-dihydropyridazine | Requires inert atmosphere; side reactions observed with prolonged heating |

Structural Impact : Loss of the carboxylic acid group reduces polarity, potentially enhancing membrane permeability in drug candidates.

Cyclization and Ring-Opening Reactions

The dihydropyridazine core participates in cycloadditions or ring-opening under specific conditions.

Challenges : Steric hindrance from the neopentyl group may limit cycloaddition efficiency compared to less bulky analogs.

Functionalization of the Dihydropyridazine Ring

The 3-oxo group and conjugated double bond enable ketone-specific reactions (e.g., reductions) and electrophilic substitutions.

| Reaction Type | Reagents/Conditions | Product | Notes | References |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH | 3-Hydroxy-dihydropyridazine derivative | Partial racemization risk | |

| Electrophilic substitution | HNO₃, H₂SO₄ | Nitro-substituted derivatives | Position selectivity unconfirmed | – |

Metal-Catalyzed Cross-Couplings

The bromine-free structure limits traditional Suzuki couplings, but the neopentyl group may enable C–H activation strategies.

| Reaction Type | Reagents/Conditions | Product | Notes | References |

|---|---|---|---|---|

| Pd-catalyzed arylation | Ar–B(OH)₂, Pd(OAc)₂, SPhos | Aryl-substituted dihydropyridazines | Theoretical; requires optimization | – |

Scientific Research Applications

Research has indicated that 2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exhibits various biological activities:

Anticancer Properties

-

Mechanism of Action : The compound has been shown to inhibit tumor growth through the induction of apoptosis in cancer cells. Studies have demonstrated its efficacy against multiple cancer cell lines, including ovarian and breast cancer models.

- Case Study : In vitro studies revealed that treatment with this compound resulted in a significant reduction of cell viability in OVCAR-8 (ovarian cancer) and MDA-MB-231 (breast cancer) cell lines, with percent growth inhibitions exceeding 70% in some cases.

- In Vivo Studies : Animal model trials have demonstrated that administration of the compound leads to reduced tumor sizes and improved survival rates compared to untreated controls.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation, which is relevant for conditions such as arthritis.

- Case Study : In a murine model of arthritis, administration of 2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid led to decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Summary of Biological Activities

| Activity Type | Model/Cell Line | Percent Growth Inhibition (%) | Reference |

|---|---|---|---|

| Anticancer | OVCAR-8 | 86.61 | |

| Anticancer | MDA-MB-231 | 75.99 | |

| Anti-inflammatory | Murine Arthritis Model | Significant reduction |

Synthesis and Derivatives

The synthesis of 2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Synthetic Route Example

A common synthetic route includes:

- Formation of the pyridazine ring.

- Introduction of the neopentyl group.

- Functionalization at the carboxylic acid position.

Mechanism of Action

The mechanism of action of 2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 2-position of the pyridazine ring critically determines molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Steric Effects : The neopentyl group’s branching (2,2-dimethylpropyl) likely reduces solubility in polar solvents compared to linear alkyl chains (e.g., propyl) due to increased hydrophobicity. However, its bulk may enhance crystallinity by promoting van der Waals interactions in the solid state .

Electron-Withdrawing vs. In contrast, neopentyl is electron-donating, which may alter reactivity in substitution or condensation reactions .

Melting Points: Analogs with extended aromatic systems (e.g., thieno[2,3-b]thiophene in ) exhibit higher melting points (>300°C) due to rigid, planar structures. The neopentyl derivative’s melting point is expected to be lower than these but higher than esters like the ethyl ester in (108–110°C) due to stronger intermolecular hydrogen bonding from the carboxylic acid group .

Biological Activity

2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS Number: 1707735-70-3) is a compound that has garnered attention for its potential biological activities. This article reviews the available data on its biological activity, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The molecular formula of 2-neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is with a molecular weight of 210.23 g/mol. The structure features a pyridazine ring with carboxylic acid and keto functional groups, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 1707735-70-3 |

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures have shown potent activity against various bacterial strains, including Escherichia coli and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 50 μg/mL, indicating strong antibacterial potential .

Xanthine Oxidase Inhibition

Research has highlighted the potential of dihydropyridazine derivatives as xanthine oxidase inhibitors. A study involving molecular docking and in vitro evaluations reported that certain derivatives displayed micromolar range inhibition against xanthine oxidase, a key enzyme in purine metabolism associated with gout and hyperuricemia . The structural modifications in these compounds were crucial for enhancing their inhibitory effects.

Cytotoxicity and Anticancer Activity

In silico studies have suggested that 2-neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid may possess anticancer properties. Docking studies indicated a strong binding affinity to PARP-1 protein, which is involved in DNA repair mechanisms. Compounds with similar structures demonstrated cytotoxic effects against various human cancer cell lines, with significant reductions in cell viability observed at specific concentrations .

Case Studies

-

Study on Antibacterial Activity :

- Objective : Evaluate the antibacterial efficacy of synthesized dihydropyridazine derivatives.

- Methodology : MIC assays were conducted against standard bacterial strains.

- Results : Derivatives exhibited varying degrees of antibacterial activity, with notable effectiveness against resistant strains.

- Xanthine Oxidase Inhibition Study :

Q & A

Q. What mechanistic insights explain unexpected byproducts in large-scale synthesis?

- Methodological Answer : Conduct scale-down experiments with real-time reaction monitoring (ReactIR, PAT tools). Identify intermediates via trapping agents (e.g., TEMPO for radicals) or isotopic labeling (¹³C). For example, palladium-catalyzed steps may generate π-allyl complexes requiring ligand optimization to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.